molecular formula C27H27N3O4 B11120690 N-(3,4-dimethylphenyl)-2-{1-[(4-ethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(3,4-dimethylphenyl)-2-{1-[(4-ethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11120690
M. Wt: 457.5 g/mol
InChI Key: MAXNEJMHUWWNRY-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-2-[1-(4-ETHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-[1-(4-ETHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline ring.

    Introduction of the Ethoxybenzoyl Group: This step involves the acylation of the quinoxaline derivative with an ethoxybenzoyl chloride in the presence of a base.

    Attachment of the Acetamide Group: This step involves the reaction of the intermediate with an acetamide derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-2-[1-(4-ETHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-2-[1-(4-ETHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-[1-(4-ETHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylphenyl)ethanol-d3
  • N-(3,4-Dimethylphenyl)cyclohexanecarboxamide
  • N-(3,4-Dimethylphenyl)-1-ethylpiperidin-4-amine

Uniqueness

N-(3,4-DIMETHYLPHENYL)-2-[1-(4-ETHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is unique due to its combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-(4-ethoxybenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C27H27N3O4/c1-4-34-21-13-10-19(11-14-21)27(33)30-23-8-6-5-7-22(23)29-26(32)24(30)16-25(31)28-20-12-9-17(2)18(3)15-20/h5-15,24H,4,16H2,1-3H3,(H,28,31)(H,29,32)

InChI Key

MAXNEJMHUWWNRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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